2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
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Overview
Description
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is a complex organic compound with the molecular formula C17H14BrNO4 This compound is known for its unique structure, which includes a bromobenzoyl group, a phenylprop-2-enoyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoyl chloride with glycine to form 2-bromobenzoylglycine. This intermediate is then reacted with cinnamoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives, such as methoxy or cyano compounds.
Scientific Research Applications
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylprop-2-enoyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzoylglycine
- 2-[(2-bromobenzoyl)amino]acetic acid
- 3-phenylprop-2-enoylglycine
Uniqueness
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is unique due to its combination of a bromobenzoyl group and a phenylprop-2-enoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYPRDSRHZJAQE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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